(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and methylthio groups, and a pyrrolidin-3-ol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as ethyl cyanoacetate, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like ethyl iodide and methylthiol.
Formation of the pyrrolidin-3-ol moiety: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of pyrimidine are often explored for their potential as therapeutic agents, including antiviral, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The ethoxy and methylthio groups could play a role in binding to the target site, while the pyrrolidin-3-ol moiety might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- ®-1-(6-Ethoxy-2-(ethylthio)pyrimidin-4-yl)pyrrolidin-3-ol
- ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-2-ol
Uniqueness
The uniqueness of ®-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of ethoxy and methylthio groups on the pyrimidine ring, along with the pyrrolidin-3-ol moiety, may confer unique properties compared to similar compounds.
Properties
IUPAC Name |
(3R)-1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKGYNZBNEUTI-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167259 | |
Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-51-4 | |
Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201167259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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